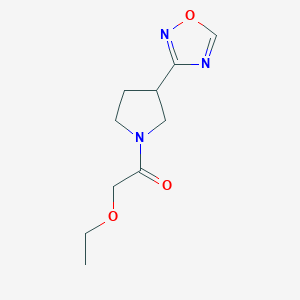

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone

Description

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone is a heterocyclic compound featuring a pyrrolidine core substituted at position 3 with a 1,2,4-oxadiazole ring and at position 1 with a 2-ethoxyethanone moiety. Its molecular formula is estimated as C₁₀H₁₇N₃O₃ (molecular weight ≈ 227.3 g/mol), though precise experimental data is unavailable in the provided evidence.

Properties

IUPAC Name |

2-ethoxy-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-2-15-6-9(14)13-4-3-8(5-13)10-11-7-16-12-10/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGIYHKTAKNWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(C1)C2=NOC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under suitable conditions.

Coupling of the Rings: The oxadiazole and pyrrolidine rings are then coupled with an ethoxyethanone moiety under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone is C12H16N4O3, with a molecular weight of approximately 252.28 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Structural Components

| Component | Description |

|---|---|

| Oxadiazole moiety | Associated with antimicrobial and anticancer activities. |

| Pyrrolidine ring | Enhances binding affinity to biological targets. |

| Ethoxy group | May influence solubility and bioavailability. |

Biological Activities

Research has shown that compounds containing oxadiazole derivatives exhibit significant biological activities, including:

Antimicrobial Activity : Studies indicate that oxadiazole derivatives demonstrate potent activity against various bacterial strains. For example, a derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition of growth .

Anticancer Potential : The oxadiazole ring's ability to interact with DNA and other cellular targets suggests potential as an anticancer agent. In vitro studies have demonstrated that similar compounds induce apoptosis in cancer cell lines .

Case Studies

Several studies highlight the applications of this compound:

-

Study on GPBAR1 Agonists : Research focused on designing oxadiazole derivatives as G-protein bile acid receptor 1 (GPBAR1) agonists has shown promising results in treating metabolic disorders such as type 2 diabetes and obesity .

- Findings : Compounds exhibited significant agonistic activity towards GPBAR1, leading to improved metabolic profiles in animal models.

-

Antimicrobial Evaluation : A series of oxadiazole-pyrrolidine derivatives were synthesized and tested for their antimicrobial properties against clinical isolates.

- Results : Some derivatives displayed MIC values lower than standard antibiotics used in clinical settings.

Mechanism of Action

The mechanism of action of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The ethoxyethanone moiety can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its oxadiazole-pyrrolidine-ethoxyethanone architecture. Below is a comparative analysis with analogs from the literature:

Table 1: Structural and Physicochemical Comparison

Functional Differences

Solubility and Bioavailability: The target compound’s ethoxyethanone group likely improves aqueous solubility compared to the phenoxy-substituted analog in , which may exhibit higher logP values and tissue permeability . Futibatinib (), despite its larger size, retains solubility via a pyrazolo-pyrimidine core and polar functional groups, enabling oral bioavailability in clinical settings .

Biological Activity: Stereochemistry: highlights enantiomers (1a/1b) with distinct biological profiles due to chiral centers on the pyrrolidine ring. The target compound’s activity may similarly depend on its stereochemistry, though data is lacking . Target Selectivity: The phenoxy-pyridyl substituents in ’s compounds suggest kinase inhibition, whereas the target’s simpler structure may reduce off-target effects but limit potency .

Synthetic Accessibility :

- The target compound’s synthesis likely involves oxadiazole ring formation via cyclization (e.g., using nitrile or thiourea precursors), akin to methods in , though direct pathways are unspecified .

Biological Activity

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates the oxadiazole and pyrrolidine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C₉H₁₁N₃O₂, with a molecular weight of approximately 181.21 g/mol. The presence of the oxadiazole ring contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can influence the binding affinity to proteins involved in various pathways such as inflammation and cancer progression.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, a study demonstrated that related oxadiazole derivatives showed broad-spectrum antitumor activity against various cancer cell lines (IC₅₀ values ranging from 7.21 μM to 25.87 μM) . The mechanism involves the inhibition of telomerase activity, which is crucial for cancer cell immortality.

Anti-inflammatory Properties

Another study highlighted the potential of oxadiazole derivatives as NLRP3 inflammasome inhibitors. These compounds were able to reduce interleukin-1β (IL-1β) release in human macrophages significantly . This suggests that similar derivatives might also exhibit anti-inflammatory effects through modulation of inflammatory pathways.

Antimicrobial Activity

The structural features of this compound may confer antimicrobial properties as well. The oxadiazole ring is often associated with antibacterial and antifungal activities due to its ability to disrupt microbial cell functions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Formation of the Oxadiazole Ring : This can be done via cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.

- Introduction of the Pyrrolidine Ring : Nucleophilic substitution reactions using suitable pyrrolidine derivatives are employed here.

- Formation of Ethoxyethanone Moiety : This involves condensation reactions with appropriate aldehydes or ketones under basic conditions.

These steps are often optimized in industrial settings to enhance yield and purity using advanced synthetic techniques like continuous flow reactors .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.